
Fluorescein-NAD+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein-NAD+ is a fluorescent derivative of nicotinamide adenine dinucleotide. It is primarily used as a substrate for ADP-ribosylation, providing a non-isotopic alternative to radiolabeled nicotinamide adenine dinucleotide for use in poly(ADP-ribose) polymerase assays. This compound allows for the direct measurement of nicotinamide adenine dinucleotide-dependent enzymes, such as poly(ADP-ribose) polymerase, by fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-NAD+ involves the conjugation of fluorescein to nicotinamide adenine dinucleotide. The process typically includes the following steps:
Activation of Nicotinamide Adenine Dinucleotide: Nicotinamide adenine dinucleotide is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Conjugation with Fluorescein: The activated nicotinamide adenine dinucleotide is then reacted with fluorescein under mild conditions to form Fluorescein-NAD+.
Industrial Production Methods
Industrial production of Fluorescein-NAD+ follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of nicotinamide adenine dinucleotide are activated using industrial-grade coupling reagents.
Conjugation in Large Reactors: The activated nicotinamide adenine dinucleotide is conjugated with fluorescein in large reactors, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Fluorescein-NAD+ undergoes several types of chemical reactions, including:
ADP-Ribosylation: This is the primary reaction where Fluorescein-NAD+ acts as a substrate for ADP-ribosylation by poly(ADP-ribose) polymerase.
Fluorescence Quenching: The fluorescence properties of Fluorescein-NAD+ can be quenched under certain conditions, such as changes in pH or the presence of specific quenching agents.
Common Reagents and Conditions
ADP-Ribosylation: Common reagents include poly(ADP-ribose) polymerase and buffer solutions. The reaction is typically carried out at physiological pH and temperature.
Fluorescence Quenching: Quenching agents such as heavy metals or specific organic molecules can be used under controlled conditions to study the fluorescence properties of Fluorescein-NAD+.
Major Products
The major product formed from the ADP-ribosylation reaction is poly(ADP-ribose), which can be detected and quantified using fluorescence microscopy .
Scientific Research Applications
Fluorescein-NAD+ has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cellular assays to measure the activity of nicotinamide adenine dinucleotide-dependent enzymes.
Medicine: Utilized in diagnostic assays to detect enzyme activity related to diseases such as cancer.
Industry: Applied in the development of high-throughput screening assays for drug discovery
Mechanism of Action
Fluorescein-NAD+ exerts its effects through the following mechanisms:
Substrate for ADP-Ribosylation: It acts as a substrate for poly(ADP-ribose) polymerase, facilitating the transfer of ADP-ribose units to target proteins.
Fluorescence Detection: The fluorescein moiety allows for the detection of enzyme activity through fluorescence microscopy, providing a visual representation of the reaction.
Comparison with Similar Compounds
Fluorescein-NAD+ is unique compared to other similar compounds due to its fluorescent properties and its use as a non-isotopic alternative to radiolabeled nicotinamide adenine dinucleotide. Similar compounds include:
Radiolabeled NAD: Used in traditional assays but involves radioactive materials.
Biotin-NAD: Another derivative used in enzyme assays but lacks the fluorescent properties of Fluorescein-NAD+
Fluorescein-NAD+ stands out due to its ability to provide real-time, non-radioactive detection of enzyme activity, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C56H64N10O22P2 |
|---|---|
Molecular Weight |
1291.1 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-[6-[[2-[6-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]hexylamino]-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C56H64N10O22P2/c57-50(75)31-9-8-20-65(25-31)54-48(73)46(71)40(86-54)26-83-89(79,80)88-90(81,82)84-27-41-47(72)49(74)55(87-41)66-29-64-45-51(62-28-63-52(45)66)61-24-43(70)59-18-6-2-1-5-17-58-42(69)10-4-3-7-19-60-53(76)30-11-14-34(37(21-30)56(77)78)44-35-15-12-32(67)22-38(35)85-39-23-33(68)13-16-36(39)44/h8-9,11-16,20-23,25,28-29,40-41,46-49,54-55,71-74H,1-7,10,17-19,24,26-27H2,(H9-,57,58,59,60,61,62,63,67,68,69,70,75,76,77,78,79,80,81,82)/t40-,41-,46-,47-,48-,49-,54-,55-/m1/s1 |
InChI Key |
QHUOJAOGTDUAPK-JDUNSKHUSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



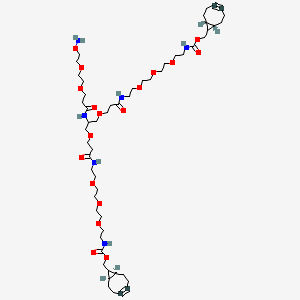
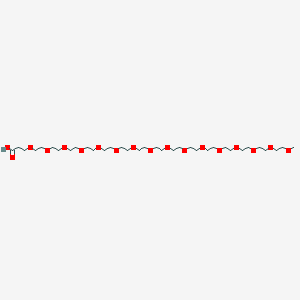
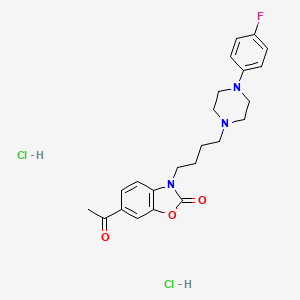
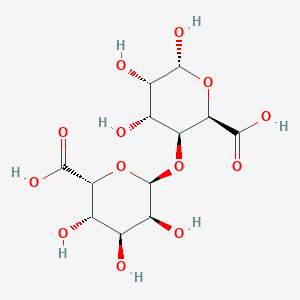
![N-[4-[[4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]-N'-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanediamide](/img/structure/B15073578.png)
![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
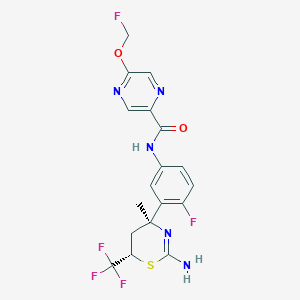
![1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B15073593.png)
![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)

![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)
